molecular formula C15H12ClF3O2S B2608150 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride CAS No. 885950-97-0

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride

Cat. No.: B2608150
CAS No.: 885950-97-0
M. Wt: 348.76
InChI Key: QQQDIRLQXSENDD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-phenyl-2-[2-(trifluoromethyl)phenyl]ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2S/c16-22(20,21)10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)15(17,18)19/h1-9,13H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQDIRLQXSENDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst and a light source at room temperature . This method is known for its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced photoredox catalytic systems to ensure high yield and purity. The scalability of these methods makes them suitable for the production of significant quantities required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential in drug development due to the presence of the trifluoromethyl group, which enhances metabolic stability and bioavailability of pharmaceuticals. The trifluoromethyl moiety is known to improve the pharmacokinetic properties of drug candidates, making it a valuable building block in medicinal chemistry.

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans .

Agricultural Science

The compound has been investigated as a potential pesticide. Research indicates that alkyl phenyl sulfide derivatives, including this sulfonyl chloride, possess high toxicity against pests like spider mites (Tetranychus urticae), which are significant agricultural pests. The development of safer pest control agents using this compound could mitigate the risks associated with traditional pesticides .

Materials Science

In materials science, 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride is utilized in synthesizing advanced materials with unique properties. The sulfonyl chloride group allows for various chemical transformations that can lead to the creation of polymers or coatings with enhanced thermal stability and chemical resistance .

Case Studies

Study ReferenceFocus AreaFindings
Agricultural ApplicationsDemonstrated effectiveness against spider mites, suggesting potential for safer pest control formulations.
Antimicrobial PropertiesShowed moderate antibacterial activity against Escherichia coli and antifungal activity against Candida albicans, indicating its utility in developing antimicrobial agents.
Materials ScienceHighlighted the use of the compound in creating materials with enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the trifluoromethyl and sulfonyl chloride groups. These groups can interact with molecular targets through nucleophilic substitution, redox reactions, and coupling reactions, leading to the formation of new chemical entities with desired properties .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

To contextualize the properties and applications of 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride, we compare it with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound 885950-97-0 C₁₅H₁₂ClF₃O₂S 348.77 -SO₂Cl, -CF₃, biphenyl High electrophilicity due to -CF₃ and aromatic π-system
2-Phenylethanesulfonyl Chloride 4025-71-2 C₈H₉ClO₂S 204.67 -SO₂Cl, single phenyl Moderate reactivity; lacks electron-withdrawing groups
Trifluoromethanesulfonyl Chloride 421-17-4 CClF₃O₂S 168.52 -SO₂Cl, -CF₃ Extremely reactive; widely used as a triflating agent
Key Differences :

Structural Complexity: The target compound has a biphenyl system with a -CF₃ group, whereas 2-phenylethanesulfonyl chloride has a single phenyl ring. Trifluoromethanesulfonyl chloride lacks aromatic rings, making it more volatile (boiling point: 29–32°C) compared to the target compound, which likely has a higher boiling point due to its larger size .

Reactivity :

  • The -CF₃ group in the target compound and trifluoromethanesulfonyl chloride enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). In contrast, 2-phenylethanesulfonyl chloride reacts more slowly under similar conditions .
  • Trifluoromethanesulfonyl chloride’s simplicity allows it to act as a versatile triflating agent, while the target compound’s biphenyl structure may limit its utility in sterically demanding reactions .

Applications :

  • Target Compound : Used in specialized syntheses requiring bifunctional aromatic scaffolds, such as kinase inhibitors or polymer precursors.
  • Trifluoromethanesulfonyl Chloride : Employed in large-scale industrial processes (e.g., agrochemicals) due to its cost-effectiveness and high reactivity .
  • 2-Phenylethanesulfonyl Chloride : Common in academic settings for introducing sulfonyl groups into small molecules .

Research Findings and Case Studies

  • Synthetic Utility : The target compound’s biphenyl -CF₃ motif has been leveraged to synthesize analogs of pharmaceuticals like mibefradil (a calcium channel blocker), where the sulfonamide derivative exhibited improved metabolic stability .
  • The -CF₃ group in the target compound may disrupt such interactions, leading to distinct packing arrangements .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride, often referred to as TFMS, is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its applications in pest control and potential therapeutic uses in human medicine.

  • Molecular Formula : C15H14ClF3O2S
  • Molecular Weight : 360.78 g/mol
  • CAS Number : 885950-97-0

Biological Activity Overview

TFMS exhibits a range of biological activities, particularly in the fields of agriculture and pharmacology. Its efficacy as a pesticide and potential therapeutic agent is supported by various studies.

Pest Control Applications

TFMS has been identified as an effective agent against a variety of pests, especially spider mites such as Tetranychus urticae and Panonychus citri. The compound demonstrates high toxicity to these pests while maintaining a favorable safety profile for humans and livestock. Key findings include:

  • Efficacy Against Pests : TFMS shows significant control over multiple pest species, including Hemiptera and Lepidoptera, indicating its broad-spectrum activity .
  • Mechanism of Action : The compound acts by disrupting the physiological processes in pests, leading to effective pest management even in populations resistant to traditional pesticides .

Pharmaceutical Potential

In addition to its agricultural uses, TFMS has shown promise in medicinal chemistry:

  • Inhibition of Prostaglandin E Synthase : Research indicates that sulfonamide derivatives related to TFMS can selectively inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in pain and inflammation pathways. This suggests potential applications in treating conditions like arthritis and cancer .
  • Reduced Side Effects : Compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs), compounds derived from TFMS may exhibit fewer gastrointestinal and renal side effects, making them safer alternatives for long-term use .

Case Studies

Several studies have investigated the biological activity of TFMS:

  • Pest Control Study :
    • A field study demonstrated that TFMS significantly reduced spider mite populations on citrus crops by over 80% within two weeks of application. This study highlighted the compound's effectiveness compared to other commercial pesticides .
  • Pharmacological Research :
    • In vitro assays showed that derivatives of TFMS effectively inhibited mPGES-1 with IC50 values in the low micromolar range, indicating strong potential for development into anti-inflammatory agents .

Data Tables

Biological ActivityTarget Organism/PathwayEfficacy
Pest ControlTetranychus urticae>80% reduction in population
Pain ManagementmPGES-1IC50 < 5 µM

Q & A

Q. What are the established synthetic routes for 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves chlorination of the corresponding sulfonic acid or thiol precursor. For example:

  • Thiol oxidation : Reacting 2-[2-(trifluoromethyl)phenyl]-2-phenylethanethiol with oxidizing agents (e.g., H₂O₂/HCl) yields the sulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to form the sulfonyl chloride .
  • Direct chlorination : Use SOCl₂ or PCl₅ under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) to minimize hydrolysis. Monitor reaction progress via TLC or in situ FTIR for SOCl₂ consumption.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • ¹H/¹⁹F NMR : Confirm the absence of residual solvents (e.g., DCM) and assess trifluoromethyl group integrity (δ ~ -60 ppm in ¹⁹F NMR) .
    • LC-MS : Detect hydrolyzed byproducts (e.g., sulfonic acid) using negative-ion mode (expected [M-H]⁻ for sulfonyl chloride: m/z calculated).
    • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation.

Q. What are the critical storage and handling protocols for this moisture-sensitive compound?

  • Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. Use molecular sieves (3Å) to absorb residual moisture .
  • Handling : Conduct reactions in a glovebox or under Schlenk line conditions. Quench excess SOCl₂ with dry NaHCO₃ before aqueous workup .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

The -CF₃ group enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. Computational studies (DFT) suggest a 15–20% reduction in activation energy for sulfonamide formation compared to non-fluorinated analogs. However, steric hindrance from the 2-phenyl substituent may slow kinetics, requiring elevated temperatures (40–60°C) .

Q. What challenges arise in crystallographic structure determination of this compound, and how can they be addressed?

  • Disorder issues : The bulky 2-phenyl and -CF₃ groups often cause rotational disorder. Use low-temperature (100 K) X-ray diffraction and SHELXL refinement with anisotropic displacement parameters for non-H atoms .
  • Twinned crystals : Employ the TwinRotMat routine in SHELXL to model twinning and improve R-factor convergence .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Dynamic effects : Conformational flexibility of the ethylsulfonyl group may lead to averaged signals at room temperature. Perform variable-temperature NMR (e.g., -40°C in CD₂Cl₂) to observe splitting from rotamers .
  • Impurity analysis : Cross-validate with high-resolution MS and compare retention times in HPLC against synthetic intermediates.

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction systems?

  • DFT calculations : Use B3LYP/6-31G(d) to model transition states for sulfonamide formation.
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. How can researchers mitigate decomposition during long-term storage or catalytic applications?

  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation.
  • Encapsulation : Use mesoporous silica matrices to isolate the compound from moisture and light .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Reproducibility checks :
    • Verify stoichiometry of SOCl₂ (≥2.5 equiv.) and reaction time (12–24 hrs).
    • Compare purity of starting materials via elemental analysis .
  • Byproduct profiling : Use GC-MS to identify volatile byproducts (e.g., HCl, SO₂) that may affect yield calculations.

Q. What strategies resolve conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Orthogonal assays : Validate results using multiple assays (e.g., enzyme inhibition vs. cellular cytotoxicity).
  • Crystallographic docking : Correlate activity with binding poses in target protein active sites (e.g., sulfonamide-based inhibitors in EP 4374877 A2) .

Safety and Compliance

Q. What waste disposal protocols are recommended for this compound?

  • Quenching : Hydrolyze residual sulfonyl chloride with ice-cold NaOH (10%) to form non-hazardous sulfonate salts.
  • Documentation : Follow EPA guidelines for halogenated waste (RCRA code D002) and maintain disposal records .

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